molecular formula C24H27N3O2S2 B4538168 2-({1-CYCLOHEXYL-5-OXO-4-[(E)-1-(2-THIENYL)METHYLIDENE]-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)-N-(2,4-DIMETHYLPHENYL)ACETAMIDE

2-({1-CYCLOHEXYL-5-OXO-4-[(E)-1-(2-THIENYL)METHYLIDENE]-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)-N-(2,4-DIMETHYLPHENYL)ACETAMIDE

Cat. No.: B4538168
M. Wt: 453.6 g/mol
InChI Key: DCFSHGNDEDPQOR-KGENOOAVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({1-CYCLOHEXYL-5-OXO-4-[(E)-1-(2-THIENYL)METHYLIDENE]-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)-N-(2,4-DIMETHYLPHENYL)ACETAMIDE is a complex organic compound that features a unique combination of cyclohexyl, thienyl, imidazole, and acetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-CYCLOHEXYL-5-OXO-4-[(E)-1-(2-THIENYL)METHYLIDENE]-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)-N-(2,4-DIMETHYLPHENYL)ACETAMIDE typically involves multi-step organic reactions. One common route starts with the preparation of the imidazole core, followed by the introduction of the thienyl and cyclohexyl groups through condensation reactions. The final step involves the attachment of the acetamide group under controlled conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-({1-CYCLOHEXYL-5-OXO-4-[(E)-1-(2-THIENYL)METHYLIDENE]-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)-N-(2,4-DIMETHYLPHENYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

2-({1-CYCLOHEXYL-5-OXO-4-[(E)-1-(2-THIENYL)METHYLIDENE]-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)-N-(2,4-DIMETHYLPHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-({1-CYCLOHEXYL-5-OXO-4-[(E)-1-(2-THIENYL)METHYLIDENE]-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)-N-(2,4-DIMETHYLPHENYL)ACETAMIDE involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • **2-({1-CYCLOHEXYL-5-OXO-4-[(E)-1-(2-THIENYL)METHYLIDENE]-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)-N-(2,4-DIMETHYLPHENYL)ACETAMIDE
  • **this compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[(4E)-1-cyclohexyl-5-oxo-4-(thiophen-2-ylmethylidene)imidazol-2-yl]sulfanyl-N-(2,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O2S2/c1-16-10-11-20(17(2)13-16)25-22(28)15-31-24-26-21(14-19-9-6-12-30-19)23(29)27(24)18-7-4-3-5-8-18/h6,9-14,18H,3-5,7-8,15H2,1-2H3,(H,25,28)/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCFSHGNDEDPQOR-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC(=CC3=CC=CS3)C(=O)N2C4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=N/C(=C/C3=CC=CS3)/C(=O)N2C4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({1-CYCLOHEXYL-5-OXO-4-[(E)-1-(2-THIENYL)METHYLIDENE]-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)-N-(2,4-DIMETHYLPHENYL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-({1-CYCLOHEXYL-5-OXO-4-[(E)-1-(2-THIENYL)METHYLIDENE]-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)-N-(2,4-DIMETHYLPHENYL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-({1-CYCLOHEXYL-5-OXO-4-[(E)-1-(2-THIENYL)METHYLIDENE]-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)-N-(2,4-DIMETHYLPHENYL)ACETAMIDE
Reactant of Route 4
2-({1-CYCLOHEXYL-5-OXO-4-[(E)-1-(2-THIENYL)METHYLIDENE]-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)-N-(2,4-DIMETHYLPHENYL)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-({1-CYCLOHEXYL-5-OXO-4-[(E)-1-(2-THIENYL)METHYLIDENE]-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)-N-(2,4-DIMETHYLPHENYL)ACETAMIDE
Reactant of Route 6
2-({1-CYCLOHEXYL-5-OXO-4-[(E)-1-(2-THIENYL)METHYLIDENE]-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)-N-(2,4-DIMETHYLPHENYL)ACETAMIDE

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